1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester
CAS No.:
Cat. No.: VC16933669
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O3 |
|---|---|
| Molecular Weight | 297.10 g/mol |
| IUPAC Name | methyl 2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C11H9BrN2O3/c1-14-5-8(9(15)11(16)17-2)7-3-6(12)4-13-10(7)14/h3-5H,1-2H3 |
| Standard InChI Key | GWGTYWWCSRXJOB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester is defined by a pyrrolo[2,3-b]pyridine core—a bicyclic system comprising a pyrrole ring fused to a pyridine moiety. Key substituents include:
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5-Bromo group: Introduces steric bulk and electronic effects, potentially enhancing binding affinity to biological targets.
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1-Methyl substituent: Modifies the compound’s lipophilicity and metabolic stability.
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a-Oxo-acetic acid methyl ester: A keto-ester group that may participate in hydrogen bonding or serve as a prodrug moiety.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrN₂O₃ |
| Molecular Weight | 297.10 g/mol |
| IUPAC Name | Methyl 2-(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate |
| Canonical SMILES | CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)OC |
The presence of the bromine atom at position 5 and the methyl ester at position 3 distinguishes this compound from simpler pyrrolopyridine analogs, conferring unique physicochemical and pharmacological profiles .
Synthetic Methodologies
Core Scaffold Construction
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. One common approach involves the condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, cyclization of 3-aminopyridine with acetylenedicarboxylate esters yields the bicyclic framework, which is subsequently functionalized .
Functionalization Strategies
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Bromination: Electrophilic aromatic bromination at position 5 is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
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Methylation: Quaternization of the pyrrole nitrogen (position 1) with methyl iodide in the presence of a base.
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Esterification: The oxo-acetic acid side chain is esterified using methanol and catalytic sulfuric acid.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | Acetic acid, 120°C, 12 h | 65–70 |
| Bromination | NBS, AIBN, CCl₄, reflux | 80 |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 90 |
| Esterification | H₂SO₄, MeOH, reflux | 85 |
Industrial-scale production employs continuous flow reactors to enhance efficiency, though purification remains challenging due to the compound’s polar nature .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s structural analogs demonstrate potent inhibition of phosphodiesterase 4B (PDE4B), a therapeutic target in inflammatory and neurological disorders. While direct data on this specific derivative is limited, related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides exhibit IC₅₀ values of 7–712 nM against PDE4 isoforms .
Table 3: PDE4B Inhibition by Analogous Compounds
| Compound | PDE4B IC₅₀ (nM) | Selectivity (PDE4B/PDE4D) |
|---|---|---|
| 11h | 7 | 12-fold |
| 14d | 110 | 3-fold |
Mechanistically, the oxo-acetic acid moiety may mimic cAMP’s phosphate group, competing for binding in the PDE4B catalytic site .
Comparative Analysis with Related Compounds
Structural Analogues
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5-Bromo-7-azaindole: Lacks the oxo-acetic acid side chain, reducing PDE4B affinity.
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1H-Pyrrolo[2,3-b]pyridine-2-carboxamide: Replaces the ester with an amide, altering selectivity toward CNS targets .
Pharmacokinetic Considerations
The methyl ester group may act as a prodrug, undergoing hydrolysis in vivo to the active carboxylic acid. This property could enhance oral bioavailability compared to non-esterified analogs.
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